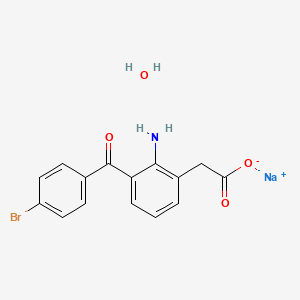
Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) is synthesized through a series of chemical reactions involving bromfenac sodium. The synthetic route typically involves the bromination of a benzoyl compound followed by the introduction of an amino group. The final product, bromfenac sodium, is then formulated into an ophthalmic solution. Industrial production methods focus on ensuring the purity and sterility of the solution, as it is intended for ophthalmic use .
Análisis De Reacciones Químicas
Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) undergoes several types of chemical reactions, including:
Oxidation: Bromfenac can be oxidized under certain conditions, leading to the formation of various metabolites.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Bromfenac can participate in substitution reactions, particularly involving the bromine atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically metabolites that are excreted from the body .
Aplicaciones Científicas De Investigación
Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of NSAIDs in various chemical reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Widely used in ophthalmology to manage postoperative pain and inflammation. It is also studied for its potential use in treating other inflammatory conditions.
Industry: Employed in the development of new ophthalmic solutions and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) reduces the synthesis of prostaglandins, which are mediators of inflammation. This leads to a decrease in inflammation and pain in the treated area. The molecular targets of Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) include the COX enzymes, and the pathways involved are primarily related to the inflammatory response .
Comparación Con Compuestos Similares
Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) is similar to other NSAIDs used in ophthalmology, such as:
Ketorolac: Another NSAID used for postoperative ocular pain and inflammation.
Diclofenac: Commonly used for similar indications but has a different chemical structure.
Nepafenac: A prodrug that is converted to amfenac, an active NSAID, in the eye.
What sets Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) apart is its once-daily dosing regimen, which improves patient compliance compared to some other NSAIDs that require more frequent administration .
Propiedades
Fórmula molecular |
C15H13BrNNaO4 |
|---|---|
Peso molecular |
374.16 g/mol |
Nombre IUPAC |
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;hydrate |
InChI |
InChI=1S/C15H12BrNO3.Na.H2O/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;;/h1-7H,8,17H2,(H,18,19);;1H2/q;+1;/p-1 |
Clave InChI |
BIYQNLJPABKADF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].O.[Na+] |
Pictogramas |
Acute Toxic; Health Hazard; Environmental Hazard |
Sinónimos |
AHR-10282 bromfenac bromfenac sodium Duract ISV-303 sodium bromfenac Xibrom |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















